![molecular formula C15H15N5OS2 B2382371 N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide CAS No. 1219911-69-9](/img/structure/B2382371.png)

N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

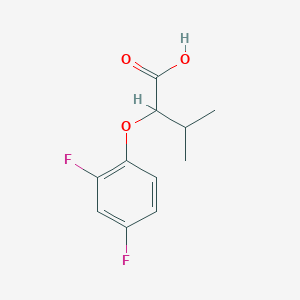

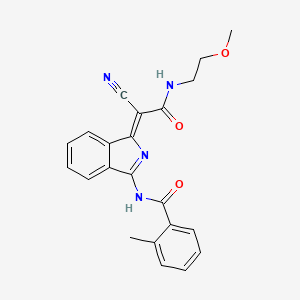

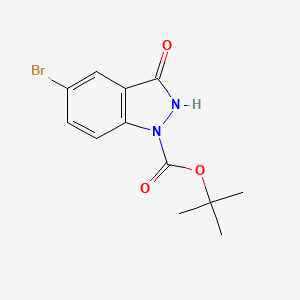

“N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide” is a complex organic compound. It contains an imidazo[1,2-a]pyridine core, which is a fused bicyclic heterocycle . This core is known to be a pharmacophore for many molecules with significant biological and therapeutic value .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various methods. One common method involves the condensation of 2-aminopyridines with α-bromoketones . This reaction can be performed under microwave irradiation, providing a series of imidazo[1,2-a]pyridines in good to excellent yields . The reaction conditions are mild and metal-free .Molecular Structure Analysis

The molecular structure of “N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide” is complex, with several functional groups. The imidazo[1,2-a]pyridine core is a bicyclic heterocycle, which is fused to a thiadiazole ring. The molecule also contains a cyclobutanecarboxamide group .Chemical Reactions Analysis

The chemical reactions involving “N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide” are likely to be complex due to the presence of several reactive functional groups. The imidazo[1,2-a]pyridine core can undergo various reactions, including C–C bond cleavage promoted by I2 and TBHP .Aplicaciones Científicas De Investigación

Anticancer Agents

The compound has been identified as a potential covalent anticancer agent . Researchers have utilized imidazo[1,2-a]pyridine as the core backbone and explored its potential for the development of covalent inhibitors . Preliminary bio-evaluation screening delivered a potent anticancer agent for KRAS G12C-mutated NCI-H358 cells .

KRAS G12C Inhibitors

The compound has been synthesized as a part of a series of novel KRAS G12C inhibitors . This was facilitated by the Groebke–Blackburn–Bienaymè reaction (GBB reaction) .

Scaffold for Covalent Warheads

The compound’s structure has been used as a scaffold to install covalent warheads . This is part of the ongoing search for novel scaffolds for targeted covalent inhibitors (TCIs) for treating cancers .

Agrochemicals and Pharmaceuticals

Imidazo[1,5-a]pyridine, a significant structural component of the compound, is found in a large number of agrochemicals and pharmaceuticals . The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades .

Optoelectronic Devices

This class of aromatic heterocycles has great potential in several research areas, including optoelectronic devices .

Sensors

The compound’s structure could be used in the development of sensors .

Emitters for Confocal Microscopy and Imaging

The compound’s structure could also be used in the development of emitters for confocal microscopy and imaging .

Direcciones Futuras

The future directions for research on “N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide” could include further exploration of its biological activity and potential therapeutic applications. The imidazo[1,2-a]pyridine core is a promising scaffold for the development of new drugs .

Propiedades

IUPAC Name |

N-[5-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]cyclobutanecarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5OS2/c21-13(10-4-3-5-10)17-14-18-19-15(23-14)22-9-11-8-20-7-2-1-6-12(20)16-11/h1-2,6-8,10H,3-5,9H2,(H,17,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WELWDBRJAYTLDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)NC2=NN=C(S2)SCC3=CN4C=CC=CC4=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1-Thiophen-3-ylcyclopropyl)methyl]naphthalene-1-sulfonamide](/img/structure/B2382297.png)

![2-[(1R,6S)-7-Bicyclo[4.1.0]heptanyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2382303.png)

![Methyl 8-thia-2-azaspiro[4.5]decane-3-carboxylate;hydrochloride](/img/structure/B2382305.png)

![N-Cyclohexyl-2-[6-(4-methoxy-phenyl)-pyridazin-3-ylsulfanyl]-acetamide](/img/structure/B2382307.png)